molecular formula C13H23NO3S B2622569 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide CAS No. 2310220-66-5

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2622569
CAS RN: 2310220-66-5
M. Wt: 273.39
InChI Key: HWPPAVJVMAYSKL-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that belongs to the class of cyclopentanecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine, dopamine, and serotonin, in the brain. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a novel drug. However, there are some limitations to using N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the study of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its effects on various biochemical pathways in the body. Another direction is to study its potential therapeutic applications in other diseases, such as cancer and viral infections. Additionally, the development of novel drug delivery systems and formulations can improve the solubility and efficacy of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide in vivo.

Synthesis Methods

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with N-(3-bromopropyl)tetrahydrothiophene-3-ol in the presence of a base. The resulting intermediate is then reacted with 2-hydroxyethylamine to obtain the final product. The purity and yield of the product can be improved by using appropriate purification techniques.

Scientific Research Applications

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-inflammatory, antitumor, and antiviral activities.

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c15-6-7-17-13(5-8-18-10-13)9-14-12(16)11-3-1-2-4-11/h11,15H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPPAVJVMAYSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide

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